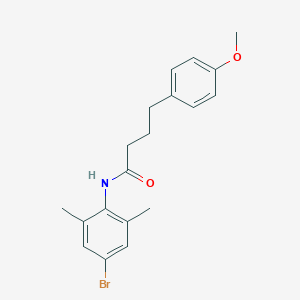![molecular formula C19H18N4OS B306772 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B306772.png)
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide, also known as DQA, is a compound that has been extensively studied for its potential therapeutic applications. DQA is a hydrazone derivative that has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been reported to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids. The compound has been shown to inhibit the growth of various fungi by disrupting the fungal cell wall.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of Mycobacterium tuberculosis, and disrupt the fungal cell wall. This compound has also been reported to possess anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has several advantages for lab experiments. The compound is easy to synthesize, and it has been reported to possess various therapeutic properties. However, this compound has some limitations for lab experiments. The compound is not very water-soluble, which makes it difficult to administer in vivo. This compound has also been reported to have low bioavailability, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the scientific research of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide. The compound has shown promising results in various therapeutic applications, and further studies are needed to fully understand its mechanism of action. Future studies could focus on improving the water solubility and bioavailability of this compound to enhance its therapeutic potential. Additionally, the compound could be tested against other cancer cell lines and infectious agents to determine its broader therapeutic potential.
Conclusion
In conclusion, this compound is a hydrazone derivative that has shown promising results in various scientific research studies. The compound has been reported to possess anticancer, antitubercular, antifungal, and antimicrobial activities. This compound has also been shown to possess anti-inflammatory and antioxidant properties. The synthesis of this compound involves the reaction of 2,6-dimethyl-4-chloroquinoline with thiosemicarbazide to form 2,6-dimethyl-4-(thiosemicarbazone)quinoline. This compound is then reacted with 3-pyridinecarboxaldehyde to form the final product, this compound. While this compound has several advantages for lab experiments, it also has some limitations. Future studies could focus on improving the water solubility and bioavailability of this compound to enhance its therapeutic potential and test its broader therapeutic potential against other cancer cell lines and infectious agents.
Métodos De Síntesis
The synthesis of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide involves the reaction of 2,6-dimethyl-4-chloroquinoline with thiosemicarbazide to form 2,6-dimethyl-4-(thiosemicarbazone)quinoline. This compound is then reacted with 3-pyridinecarboxaldehyde to form the final product, this compound. The synthesis of this compound has been reported in various scientific research studies, and the compound has been synthesized using different methods with varying yields.
Aplicaciones Científicas De Investigación
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to possess anticancer, antitubercular, antifungal, and antimicrobial activities. This compound has also been shown to possess anti-inflammatory and antioxidant properties. The compound has been tested against various cancer cell lines, and it has been found to induce apoptosis in cancer cells. This compound has also shown promising results in the treatment of tuberculosis and fungal infections.
Propiedades
Fórmula molecular |
C19H18N4OS |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-(2,6-dimethylquinolin-4-yl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H18N4OS/c1-13-5-6-17-16(8-13)18(9-14(2)22-17)25-12-19(24)23-21-11-15-4-3-7-20-10-15/h3-11H,12H2,1-2H3,(H,23,24)/b21-11+ |
Clave InChI |
WBGSCJJTEFITSE-SRZZPIQSSA-N |
SMILES isomérico |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)N/N=C/C3=CN=CC=C3 |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2SCC(=O)NN=CC3=CN=CC=C3)C |
SMILES canónico |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)NN=CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306692.png)
![(2E,5E)-5-{[5-(3-bromo-4-chlorophenyl)furan-2-yl]methylidene}-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306693.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(5-{3-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B306694.png)
![Methyl4-({5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306695.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306696.png)
![ethyl 2-[2-(allyloxy)benzylidene]-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306697.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306699.png)
![5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306700.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![N-{5-[4-(acetylamino)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306707.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)